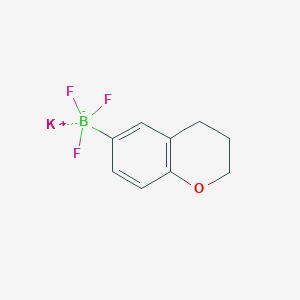

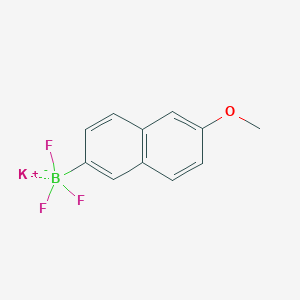

Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide is a chemical compound with the molecular formula C11H9BF3O.K . It has a molecular weight of 264.1 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BF3O.K/c1-16-11-5-3-8-6-10(12(13,14)15)4-2-9(8)7-11;/h2-7H,1H3;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Aplicaciones Científicas De Investigación

Catalytic Applications

- Organoboron compounds, such as potassium trifluoro(organo)borates, are highly stable and easily prepared, making them suitable for various catalytic reactions. They have been utilized in the efficient synthesis of alanine derivatives through 1,4-additions to dehydroamino esters, catalyzed by rhodium complexes. This method allows for the formation of alanine derivatives with diverse amino protecting groups in good to high yields (Navarre, Darses, & Genêt, 2004).

Enantioselective Synthesis

- The conjugate addition of potassium trifluoro(organo)borates to dehydroalanine derivatives, mediated by chiral rhodium catalysts, provides a straightforward route to protected alpha-amino esters with high yields and enantiomeric excesses. This process demonstrates the potential of these reagents in enantioselective synthesis, contributing to the development of asymmetric methodologies in organic chemistry (Navarre, Martinez, Genêt, & Darses, 2008).

Hydrogenation Reactions

- Studies on boron trifluoride catalyzed hydrogenation reactions indicate the potential of boron trifluoride compounds in the reduction of aromatic compounds. Although the reactivity may vary, the mechanism involving protonation followed by hydride abstraction provides insights into hydrogenation processes and the role of boron trifluoride-based reagents (Larsen & Chang, 1979).

Novel Boron-Containing Compounds

- The synthesis of boron-containing derivatives, such as phthalazin-1(2H)-one and 2H-benzo[b][1,4] oxazine derivatives, demonstrates the utility of boron trifluoride compounds in the development of new materials with potential biological activities. These studies highlight the versatility of boron reagents in synthesizing complex molecular architectures with potential applications in medicinal chemistry and material science (Das, Tang, & Sanyal, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, and P501 . For more detailed safety information, please refer to the MSDS .

Propiedades

IUPAC Name |

potassium;trifluoro-(6-methoxynaphthalen-2-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BF3O.K/c1-16-11-5-3-8-6-10(12(13,14)15)4-2-9(8)7-11;/h2-7H,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPDGHNWCDUFAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=C(C=C1)C=C(C=C2)OC)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BF3KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332946.png)

![1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332947.png)

![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)

![4-{2-Oxo-2-[N'-(pyridine-4-carbonyl)-hydrazino]-ethoxy}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6332973.png)